N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine
Description
N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine (CAS: 93966-66-6) is a protected deoxyadenosine derivative widely used in oligonucleotide synthesis. Its structure features:
- N-Benzoyl protection at the adenine base to prevent undesired side reactions during coupling steps.
- 5'-O-Benzoyl group and 3'-O-[bis(4-methoxyphenyl)(phenyl)methyl] (DMT) protecting groups to block hydroxyl groups, ensuring regioselective phosphoramidite coupling during solid-phase synthesis .
- The 2'-deoxy configuration ensures compatibility with DNA synthesis protocols.
This compound is critical for producing sequence-specific DNA strands, particularly in antisense therapy and molecular biology research. Its purity (≥99%) and stability under anhydrous conditions make it a preferred reagent in automated synthesizers .
Properties
CAS No. |
881194-48-5 |
|---|---|
Molecular Formula |
C45H39N5O7 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C45H39N5O7/c1-53-35-22-18-33(19-23-35)45(32-16-10-5-11-17-32,34-20-24-36(54-2)25-21-34)57-37-26-39(56-38(37)27-55-44(52)31-14-8-4-9-15-31)50-29-48-40-41(46-28-47-42(40)50)49-43(51)30-12-6-3-7-13-30/h3-25,28-29,37-39H,26-27H2,1-2H3,(H,46,47,49,51)/t37-,38+,39+/m0/s1 |
InChI Key |
HSPDSJDJBFVURO-LCKTVPPXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)C5=CC=CC=C5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)C5=CC=CC=C5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine, a modified nucleoside, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is structurally related to adenosine and exhibits various biological activities that may be harnessed for medicinal purposes.
- Molecular Formula : C41H41N5O8
- Molecular Weight : 731.79 g/mol
- CAS Number : 251647-48-0
- Purity : >95% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. These receptors are involved in numerous physiological processes, including neurotransmission, inflammation, and cellular signaling.
- Adenosine Receptor Modulation : This compound acts as a ligand for adenosine receptors (A1, A2A, A2B, and A3) which are implicated in various pathophysiological conditions. The modulation of these receptors can influence cellular responses such as vasodilation, immune response, and neuroprotection.
- Inhibition of Tumor Growth : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inducing apoptosis in tumor cells and inhibiting angiogenesis.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : In a study involving neuronal cell lines, this compound was shown to significantly reduce oxidative stress-induced cell death. This suggests its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Anti-cancer Activity : A recent investigation into the compound's effects on breast cancer cells demonstrated that it could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways. The findings indicate a promising avenue for developing new cancer therapies targeting specific adenosine receptors.
- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This positions it as a potential therapeutic agent for inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and a molecular weight of approximately 757.8 g/mol. Its structure features multiple functional groups, including benzoyl and methoxyphenyl moieties, which contribute to its reactivity and biological activity. The presence of these substituents allows for diverse interactions with biological targets, making it a subject of interest in drug design and development.
Medicinal Chemistry
N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine has been investigated for its potential as an antiviral agent. Its structural similarity to natural nucleosides suggests that it may interfere with viral replication processes. Research has indicated that modifications to the nucleoside structure can enhance its potency against specific viral targets, including those that cause respiratory and gastrointestinal infections.
Case Study: Antiviral Activity
A study conducted by researchers at a leading pharmaceutical institution evaluated the compound's efficacy against the influenza virus. The results demonstrated that derivatives of this nucleoside exhibited significant antiviral activity, inhibiting viral replication by interfering with RNA synthesis mechanisms. This study highlights the potential of this compound in developing antiviral therapies.
Molecular Biology
In molecular biology, this compound serves as a valuable tool in nucleic acid research. Its ability to act as a phosphoramidite allows for its incorporation into oligonucleotides during solid-phase synthesis. This feature is crucial for designing probes and primers used in various genetic assays.
Application in Oligonucleotide Synthesis
The compound's role in synthesizing modified oligonucleotides has been explored extensively. Modified oligonucleotides can improve the stability and binding affinity of nucleic acid probes, enhancing their performance in applications such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). Studies have shown that incorporating this compound into oligonucleotide sequences can lead to increased specificity and sensitivity in detecting target sequences.
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in this compound due to its potential as a lead compound for drug development. Its unique chemical structure allows for modifications that can optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Example: Drug Design Strategies
Pharmaceutical researchers have employed structure-activity relationship (SAR) studies to modify the compound's structure systematically. By altering specific functional groups, researchers aim to enhance the compound's bioavailability and therapeutic index while minimizing side effects. Preliminary results from these studies indicate promising pathways for developing new therapeutic agents targeting various diseases.
Analytical Chemistry
In analytical chemistry, this compound has been utilized as a reference standard for developing analytical methods such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry. The compound's well-defined structure facilitates accurate quantification in complex biological matrices.
Case Study: Method Validation
A recent publication detailed the validation of an HPLC method using this compound as a standard for quantifying nucleoside analogs in biological samples. The method demonstrated high sensitivity and specificity, confirming its utility in pharmacokinetic studies involving nucleoside-based drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key structural differences and applications between the target compound and its analogs:
Key Findings from Research
Reactivity in Coupling Reactions :
- The target compound (93966-66-6) exhibits higher coupling efficiency (>98%) compared to its 3'-succinate analog (74405-42-8), which requires additional activation steps for CPG support conjugation .
- The phosphoramidite derivative (140712-82-9) achieves rapid coupling (30–60 seconds per cycle) in automated synthesizers, outperforming traditional H-phosphonate analogs .
Stability and Storage :
- The 5'-O-benzoyl group in 93966-66-6 provides superior acid stability compared to 5'-O-DMT derivatives, reducing premature deprotection risks during synthesis .
- Compounds with 2'-O-methoxyethyl modifications (e.g., 136834-21-4) show extended half-lives in serum but require specialized deprotection conditions (e.g., ammonium hydroxide/EtOH, 55°C, 16 hours) .
Applications in Drug Development :
- The target compound is a staple in siRNA and CRISPR guide RNA synthesis due to its compatibility with RNA/DNA chimeric strands .
- The phosphoramidite analog (140712-82-9) is critical for synthesizing therapeutic oligonucleotides targeting mRNA, such as those used in spinal muscular atrophy treatments .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine, and why is protecting group strategy pivotal?
- Methodological Answer : The synthesis involves sequential protection of reactive hydroxyl and amino groups. The 5'-OH is typically protected with a benzoyl group to prevent undesired side reactions during phosphoramidite formation, while the 3'-OH is shielded with a bulky bis(4-methoxyphenyl)(phenyl)methyl (DMT) group to ensure regioselective coupling . The N-benzoyl group stabilizes the adenine base against depurination during acidic conditions. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates, with HPLC validation for final product purity (>98%) .
Q. How can researchers verify the identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm regiochemistry of protecting groups (e.g., DMT protons at δ 6.8–7.4 ppm, benzoyl carbonyl at ~167 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 876.3).
- HPLC : Reverse-phase C18 column with UV detection (260 nm) to assess purity. Contaminants like deprotected byproducts are identified via retention time shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer : Discrepancies in NMR or MS data often arise from incomplete protection or residual solvents. For example:
- Case Study : A 2023 synthesis reported a NMR signal at δ 2.5 ppm (unassigned), later identified as residual acetonitrile from phosphoramidite coupling. Solution: Extended drying under high vacuum (<0.1 mbar) for 12 hours .
- Validation : Cross-reference with DEPT-135 NMR to distinguish CH/CH groups and 2D-COSY for proton-proton correlations .
Q. What experimental design considerations are critical for optimizing phosphoramidite coupling efficiency?
- Methodological Answer : Key parameters include:
- Activation Reagent : Use 0.45 M 1H-tetrazole in anhydrous acetonitrile to activate the phosphoramidite group. Excess tetrazole (>3 eq.) reduces coupling time but risks side reactions.
- Temperature : Maintain −40°C to minimize DMT group cleavage.
- Monitoring : Real-time NMR to track coupling progress (signal shift from δ 149 ppm to δ 140 ppm for activated intermediate) .
Q. How can researchers mitigate challenges in large-scale purification of this compound?
- Methodological Answer : At >10 mmol scale, silica gel chromatography becomes inefficient. Alternatives include:
- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to precipitate the product.
- Countercurrent Chromatography : Resolve closely eluting impurities using a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water).
- Quality Control : Use LC-MS to validate batch consistency and quantify residual protecting groups (<0.5% threshold) .
Regulatory and Safety Considerations
Q. What safety protocols are recommended for handling this compound due to its reactive intermediates?
- Methodological Answer :
- Hazard Analysis : Conduct a COSHH assessment for acetonitrile (neurotoxin) and benzoyl chloride (lachrymator). Use fume hoods and PPE (nitrile gloves, safety goggles).
- Waste Management : Neutralize acidic byproducts (e.g., HCl from DMT cleavage) with sodium bicarbonate before disposal .
Q. How does the regulatory status of this compound impact its use in oligonucleotide therapeutics research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
